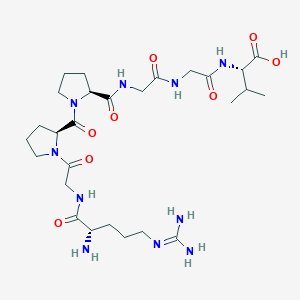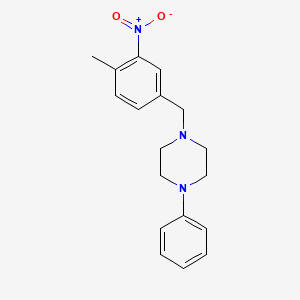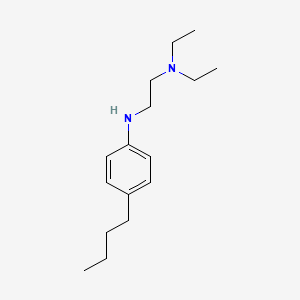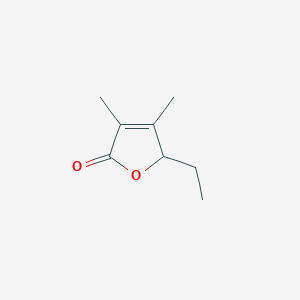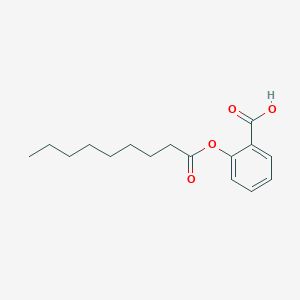![molecular formula C11H12 B14435044 6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene CAS No. 78926-56-4](/img/structure/B14435044.png)
6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene is a chemical compound with a unique structure that includes a cyclopropane ring fused to an indene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene typically involves the cyclopropanation of an indene derivative. One common method includes the reaction of an indene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate safety and efficiency measures could be a potential approach.
Analyse Chemischer Reaktionen
Types of Reactions
6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced cyclopropane derivatives.
Substitution: Electrophilic substitution reactions can occur at the indene ring, especially at the positions adjacent to the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced cyclopropane derivatives.
Substitution: Formation of halogenated indene derivatives.
Wissenschaftliche Forschungsanwendungen
6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
- 5-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid
- N’-Methyl-N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-4-(tetrahydro-3-furanylmethyl)-1
Uniqueness
6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene is unique due to its specific substitution pattern and the presence of a methyl group at the 6a position. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
78926-56-4 |
|---|---|
Molekularformel |
C11H12 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
6a-methyl-1a,6-dihydro-1H-cyclopropa[a]indene |
InChI |
InChI=1S/C11H12/c1-11-6-8-4-2-3-5-9(8)10(11)7-11/h2-5,10H,6-7H2,1H3 |
InChI-Schlüssel |
FUHGQYOTCPORDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC1C3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)
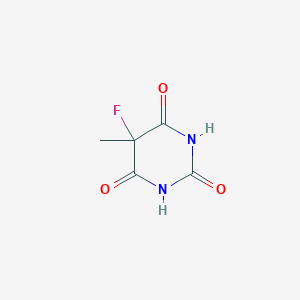

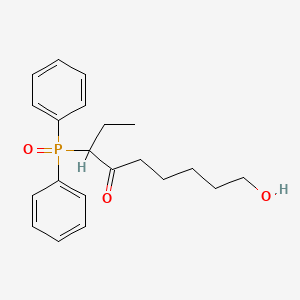

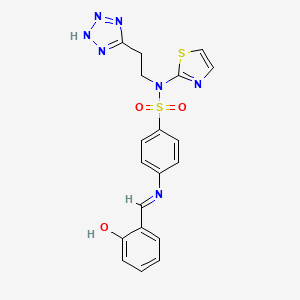

![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)
